

Application Notes and Protocols for the Synthesis of 5-Oxohexanenitrile

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Compound of Interest

Compound Name: 5-Oxohexanenitrile

Cat. No.: B084432

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Abstract

This document provides detailed experimental protocols for the synthesis of **5-Oxohexanenitrile**, a valuable intermediate in the preparation of pharmaceuticals and agrochemicals. The primary method detailed is the base-catalyzed Michael addition of acetone to acrylonitrile. An alternative high-temperature protocol is also presented. This guide includes comprehensive, step-by-step procedures, tabulated quantitative data for easy comparison of reaction conditions and yields, and visualizations of the experimental workflow and reaction mechanism to ensure clarity and reproducibility.

Introduction

5-Oxohexanenitrile is a key precursor for various organic molecules, notably in the synthesis of substituted pyridines which are core structures in numerous pharmaceutical compounds. The efficient and high-yield synthesis of **5-Oxohexanenitrile** is therefore of significant interest to the drug development and chemical synthesis community. The most common laboratory-scale synthesis involves the Michael addition of a methyl ketone to an α,β -unsaturated nitrile, a reliable method for forming carbon-carbon bonds. This application note provides detailed protocols for this synthesis, focusing on practical execution in a research setting.

Physicochemical Properties of 5-Oxohexanenitrile

Property	Value
CAS Number	10412-98-3 [1]
Molecular Formula	C ₆ H ₉ NO [1] [2]
Molecular Weight	111.14 g/mol [1] [2]
Appearance	Liquid [2]
Boiling Point	110-115 °C at 16 torr [3]
Purity (typical)	98% [2]

Experimental Protocols

Two primary protocols for the synthesis of **5-Oxohexanenitrile** are presented below. Protocol 1 describes a base-catalyzed reaction at reflux temperature, while Protocol 2 outlines a high-temperature synthesis in an autoclave.

Protocol 1: Base-Catalyzed Synthesis at Reflux

This protocol details the synthesis of **5-Oxohexanenitrile** via a Michael addition reaction using a strong base as a catalyst.

Materials:

- Butanone
- Methacrylonitrile (MACN)
- 15 wt. % Sodium hydroxide (NaOH) in methanol
- 10% Sulfuric acid (H₂SO₄) solution
- 10 wt. % Sodium sulfate (Na₂SO₄) solution
- Magnesium sulfate (MgSO₄), anhydrous
- Deionized water

- Round-bottom flask (500 mL)
- Thermometer
- Reflux condenser
- Stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** In a 500 mL round-bottom flask equipped with a thermometer, reflux condenser, and a magnetic stirrer, combine 288.0 g of butanone (4.0 mol) and 67 g of methacrylonitrile (1.0 mol).
- **Catalyst Addition:** With continuous stirring, add 8.75 g of a 15 wt. % NaOH solution in methanol (0.033 mol NaOH).
- **Reaction:** Heat the reaction mixture to reflux. The reflux temperature should be approximately 81°C. Maintain the reaction at reflux for 1.5 hours.
- **Cooling and Neutralization:** After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by adding 16.1 g of a 10% H₂SO₄ solution in water.
- **Aqueous Wash:** Add 50 mL of a 10 wt. % Na₂SO₄ solution in water to the neutralized mixture. Transfer the mixture to a separatory funnel and allow the two phases to separate.
- **Extraction:** Separate the aqueous phase and wash the organic phase with an additional 50 mL of the 10 wt. % Na₂SO₄ solution.

- Drying and Solvent Removal: Dry the organic phase over anhydrous MgSO₄. Remove the excess butanone using a rotary evaporator.
- Purification: Purify the resulting residue by vacuum distillation.^[4] The main fraction of **5-oxohexanenitrile** will distill at 110°-113° C at a pressure of 15 mm Hg.^[4]

Protocol 2: High-Temperature Synthesis in Autoclave

This protocol describes a higher temperature synthesis which may be suitable for different starting materials or for achieving different isomer ratios.

Materials:

- Butanone
- Methacrylonitrile (MACN)
- n-Propylamine
- Benzoic acid (BzOH)
- Autoclave (2 L)
- Gas chromatograph for analysis

Procedure:

- Reaction Setup: Charge a 2 L autoclave with 538 g of butanone, 167 g of methacrylonitrile, 94 g of n-propylamine, and 0.6 g of benzoic acid.
- Reaction: Heat the mixture to 180°C under autogenous pressure for 6 hours with stirring. The initial pressure will be approximately 11 bar, decreasing to around 9 bar by the end of the reaction.
- Cooling and Analysis: After 6 hours, cool the reaction mixture. The conversion and yield can be determined by gas chromatographic analysis.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the synthesis of **5-oxohexanenitrile** and a related derivative.

Parameter	Protocol 1	Protocol 2
Reactants	Butanone, Methacrylonitrile	Butanone, Methacrylonitrile
Catalyst	NaOH in Methanol	n-Propylamine, Benzoic Acid
Temperature	81°C (Reflux)	180°C
Time	1.5 hours	6 hours
Molar Ratio (Ketone:Nitrile)	4:1	Approx. 3:1
Conversion of Nitrile	~99.0%	~83.3%
Yield of Desired Isomer (A)	36.4% (calculated relative to converted MACN) ^[5]	36.4% (calculated relative to converted MACN)
Yield of Undesired Isomer (B)	3.4% (calculated relative to converted MACN) ^[5]	18.3% (calculated relative to converted MACN)
Ratio of Desired:Undesired Isomer	10.6 : 1 ^[5]	2 : 1

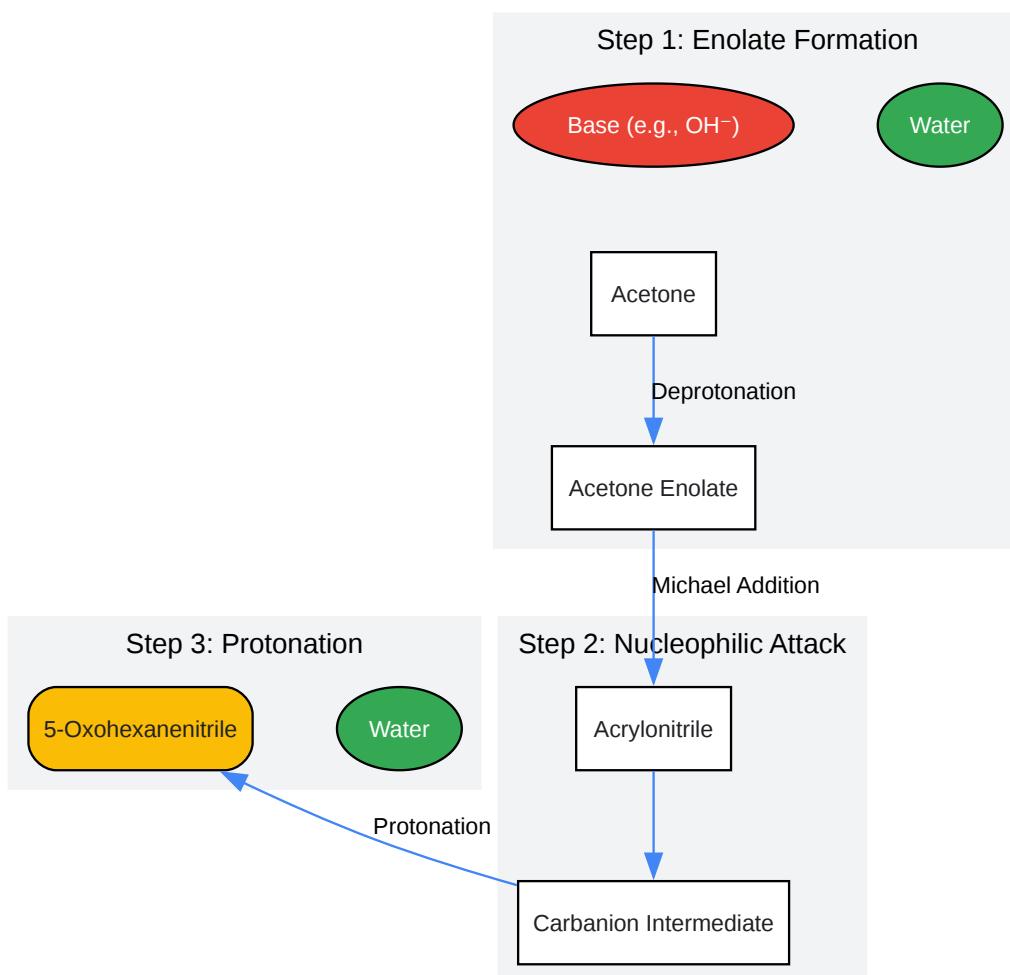
Note: The yields and isomer ratios are for the synthesis of 2,4-dimethyl-5-oxohexane nitrile as reported in the cited patent.^[5] The general procedure is applicable to **5-oxohexanenitrile** synthesis.

Visualizations

Reaction Mechanism: Base-Catalyzed Michael Addition

The synthesis of **5-oxohexanenitrile** proceeds via a base-catalyzed Michael addition mechanism.

Mechanism of Base-Catalyzed Synthesis of 5-Oxohexanenitrile

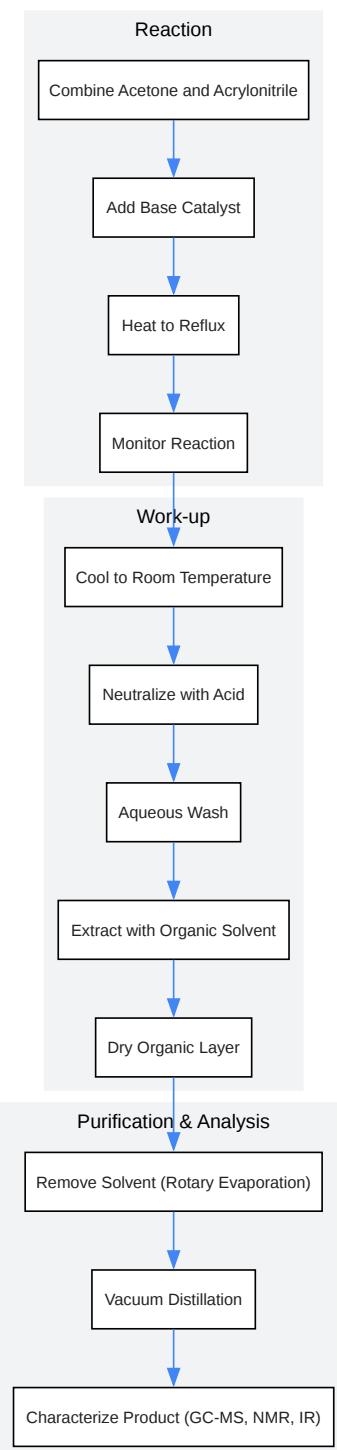
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Caption: Base-catalyzed Michael addition of acetone to acrylonitrile.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **5-Oxohexanenitrile** as described in Protocol 1.

Experimental Workflow for 5-Oxohexanenitrile Synthesis



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Caption: From reaction setup to final product characterization.

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